![molecular formula C11H7ClF3N3O B119301 3(2H)-吡啶并嗪酮,5-氨基-4-氯-2-[3-(三氟甲基)苯基]- CAS No. 23576-24-1](/img/structure/B119301.png)
3(2H)-吡啶并嗪酮,5-氨基-4-氯-2-[3-(三氟甲基)苯基]-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3(2H)-Pyridazinone, 5-amino-4-chloro-2-[3-(trifluoromethyl)phenyl]- (hereafter referred to as “3(2H)-pyridazinone”) is an organic compound belonging to the family of pyridazinones. This compound has a wide range of applications in the scientific and medical fields, including its use as a catalyst for organic synthesis, a synthetic building block for organic synthesis, and a potential therapeutic agent.
科学研究应用
Environmental Monitoring
Desmethyl norflurazon is often detected in environmental samples due to its use as a herbicide. Its presence and concentration can be monitored using advanced techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) . This allows for the assessment of environmental exposure and potential risks to ecosystems .
Food Safety Analysis
In the context of food safety, Desmethyl norflurazon is analyzed as a pesticide residue in various food matrices. The development of multi-residue LC/MS/MS methods enables the detection of this compound among approximately 450 globally important pesticides . Such analyses are crucial for ensuring that food products comply with safety standards and regulations .
Pesticide Residue Method Development
Researchers utilize Desmethyl norflurazon in the development of new analytical methods for pesticide residue analysis. By including it in method validation processes, scientists can enhance the efficiency and reliability of pesticide detection in agricultural products .
Toxicological Studies
Desmethyl norflurazon is subject to toxicological studies to understand its impact on human health. These studies involve examining its behavior in biological systems and assessing its toxicity levels, which is essential for determining safe exposure limits .
Regulatory Compliance
The compound is also significant in the context of regulatory compliance. Data on its environmental fate, eco-toxicity, and human health issues are gathered to inform regulatory decisions and ensure that its use aligns with legal and safety requirements .
作用机制
Desmethyl norflurazon, also known as 3(2H)-Pyridazinone, 5-amino-4-chloro-2-[3-(trifluoromethyl)phenyl]- or NORFLURAZON-DESMETHYL, is a chemical transformation product . This article aims to provide a comprehensive overview of its mechanism of action, covering its primary targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.
Target of Action
It is known to be a metabolite of norflurazon , which targets the plant carotenoid biosynthetic enzyme, phytoene desaturase (PDS) . PDS is an essential enzyme in the carotenoid biosynthesis pathway .
Mode of Action
Norflurazon acts as a bleaching herbicide, inhibiting the activity of PDS . PDS catalyzes the introduction of two double bonds into 15-cis-phytoene, yielding 9,15,9’-tri-cis-ζ-carotene via the intermediate 9,15-di-cis-phytofluene .
Biochemical Pathways
Desmethyl norflurazon, being a metabolite of norflurazon, is likely to affect the carotenoid biosynthesis pathway . The inhibition of PDS by norflurazon prevents the conversion of 15-cis-phytoene to 9,15,9’-tri-cis-ζ-carotene, disrupting the carotenoid biosynthesis pathway .
Pharmacokinetics
It is known that norflurazon is stable to hydrolysis and degrades slowly in aerobic soil with a half-life of 130 days . In an aerobic aquatic study, norflurazon degraded to desmethyl norflurazon with a half-life of 6-8 months .
Result of Action
It is known that norflurazon’s inhibition of pds leads to the disruption of the carotenoid biosynthesis pathway , which could potentially lead to the bleaching of plants.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of desmethyl norflurazon. For instance, norflurazon is known to contaminate surface water via spray drift and runoff . Moreover, under anaerobic conditions, norflurazon is persistent with a half-life of approximately 8 months .
属性
IUPAC Name |
5-amino-4-chloro-2-[3-(trifluoromethyl)phenyl]pyridazin-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClF3N3O/c12-9-8(16)5-17-18(10(9)19)7-3-1-2-6(4-7)11(13,14)15/h1-5H,16H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIEQNXJEEHWIDV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N2C(=O)C(=C(C=N2)N)Cl)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClF3N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.64 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
23576-24-1 |
Source


|
| Record name | Desmethylnorflurazon | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023576241 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Q & A
Q1: How does Desmethyl norflurazon behave in the environment compared to its parent compound, Norflurazon?
A1: Desmethyl norflurazon is a breakdown product of the herbicide Norflurazon. Research has shown that while Norflurazon application decreased in some areas due to regulations, Desmethyl norflurazon concentrations actually increased in specific locations. This suggests that Desmethyl norflurazon may persist longer in the environment than its parent compound. Specifically, increases were observed in runoff groundwater protection areas (GWPAs) where herbicide application was higher. [] This highlights the importance of monitoring breakdown products in addition to the parent herbicide to fully understand environmental impact.
Q2: What factors influence the movement of Desmethyl norflurazon in soil?
A2: While the provided papers don't directly investigate Desmethyl norflurazon movement, research on Norflurazon, its parent compound, offers insights. Norflurazon mobility in soil is influenced by factors like sorption (binding to soil particles) and degradation. [] These factors are likely to also affect Desmethyl norflurazon movement. Since Desmethyl norflurazon is a degradation product, its behavior could differ. Further research is needed to determine the specific sorption and degradation characteristics of Desmethyl norflurazon and how these factors ultimately affect its transport in various soil types and under different environmental conditions.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




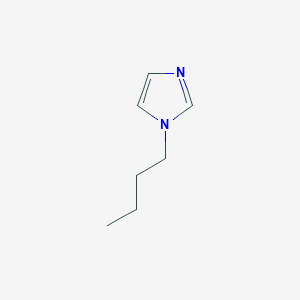
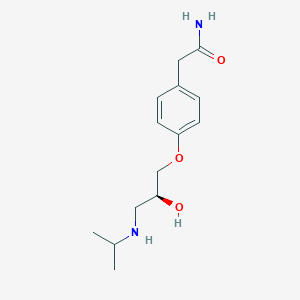
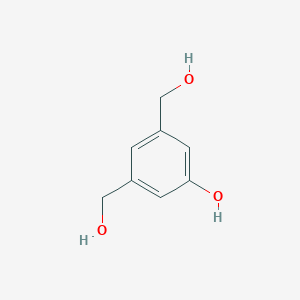


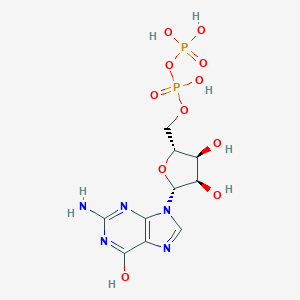
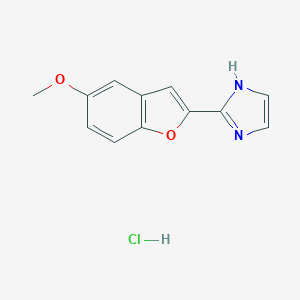
![N-[1-(Aminomethyl)cyclohexyl]aniline](/img/structure/B119247.png)


